(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid
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Overview
Description
Compound “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic pathway may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. The industrial methods often involve continuous flow reactions, automated systems, and stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Compound “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.
Substitution: Various nucleophiles or electrophiles are used in substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
Compound “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis and material science.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of compound “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The detailed molecular mechanisms are studied using computational modeling, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility. These differences make it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(2R)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,20H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFJRIFCAFYJBA-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NC(CCNC(=O)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)N[C@H](CCNC(=O)OCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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